molecular formula C26H29Cl2NO B601924 cis-Clomiphene Hydrochloride CAS No. 14158-66-8

cis-Clomiphene Hydrochloride

Cat. No.: B601924
CAS No.: 14158-66-8
M. Wt: 442.42
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Description

cis-Clomiphene Hydrochloride: is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is one of the geometric isomers of clomiphene, a medication primarily used to treat female infertility by inducing ovulation. The compound has the chemical formula C26H28ClNO and is known for its ability to interact with estrogen receptors in various tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Clomiphene Hydrochloride involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-1,2-diphenylethylene with phenol in the presence of a base to form the corresponding ether. This intermediate is then reacted with diethylamine to produce clomiphene. The geometric isomers, including cis-Clomiphene, are separated using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of acetic acid or trifluoroacetic acid as solvents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: cis-Clomiphene Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-Clomiphene Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

cis-Clomiphene Hydrochloride acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors in the hypothalamus, pituitary, ovary, endometrium, and cervix. By competing with estrogen for receptor binding sites, it disrupts the negative feedback mechanism on the hypothalamus, leading to increased release of gonadotropins (follicle-stimulating hormone and luteinizing hormone). This results in the stimulation of ovulation .

Comparison with Similar Compounds

Uniqueness: cis-Clomiphene Hydrochloride is unique due to its specific geometric configuration, which influences its binding affinity and activity at estrogen receptors. Unlike its trans isomer, enclomiphene, cis-Clomiphene has a different profile of estrogenic and anti-estrogenic effects, making it suitable for specific therapeutic applications .

Biological Activity

Cis-Clomiphene Hydrochloride, a key isomer of clomiphene citrate, is primarily utilized in the treatment of female infertility, particularly in cases of anovulation. Its biological activities are complex, involving both estrogenic and anti-estrogenic effects mediated through estrogen receptors (ERs). This article reviews the biological activity of this compound, focusing on its pharmacological profile, mechanisms of action, and implications in clinical settings.

Pharmacological Profile

Cis-clomiphene is a selective estrogen receptor modulator (SERM) that exhibits dual properties as an estrogen agonist and antagonist. It is known to interact preferentially with ERα and ERβ, leading to varied physiological responses depending on the concentration and context.

Key Characteristics:

  • Chemical Structure : Cis-clomiphene is part of a mixture in clomiphene citrate, which also includes trans-clomiphene. The cis-isomer (zuclomiphene) generally exhibits greater biological activity compared to its trans counterpart (enclomiphene) .
  • Mechanism of Action : Cis-clomiphene acts by blocking estrogen's negative feedback on the hypothalamus and pituitary gland, resulting in increased secretion of gonadotropins (FSH and LH), which promote ovarian follicle development and ovulation .

Biological Activity

The biological activity of cis-clomiphene can be summarized as follows:

  • Estrogenic Activity : At low concentrations (10^-10 M to 10^-12 M), cis-clomiphene exhibits estrogenic activity via ERα, mimicking some effects of estradiol. However, at higher concentrations (10^-6 M to 10^-8 M), it acts predominantly as an antagonist .
  • Anti-estrogenic Effects : Cis-clomiphene consistently acts as an antagonist at ERβ across various concentrations. This antagonistic effect may contribute to its role in inhibiting progesterone action in the endometrium, potentially impacting pregnancy rates .

Clinical Observations

A comprehensive review of clinical data involving 2,841 clomiphene cycles revealed that:

  • Pregnancy rates were influenced by factors such as the number and size of pre-ovulatory follicles and endometrial thickness .
  • The use of clomiphene was associated with a slight increase in preclinical and clinical abortion rates compared to spontaneous pregnancies; however, ectopic pregnancies were not significantly increased .

Developmental Studies

Recent studies using zebrafish models have demonstrated that exposure to clomiphene citrate affects cranial development:

  • Larvae exposed to clomiphene showed increased fusion of the interfrontal suture, suggesting potential teratogenic effects related to maternal exposure during early gestation . This finding raises concerns about the long-term implications of clomiphene use prior to conception.

Comparative Biological Activity Table

Parameter This compound Trans-Clomiphene Estradiol
Estrogen Receptor Affinity (ERα) Moderate at low concentrationsLowerHigh
Estrogen Receptor Affinity (ERβ) AntagonistAntagonistAgonist
Impact on Ovulation Induces ovulationLess effectiveDirectly promotes
Pregnancy Outcomes Slightly increased abortion ratesSimilarHigher success rate
Teratogenic Effects Potential observed in studiesNot establishedNot applicable

Properties

IUPAC Name

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBZGZWPJGOGJF-OQKDUQJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747369
Record name 2-{4-[(Z)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14158-66-8
Record name Triethylamine, 2-[p-(2-chloro-1,2-diphenylvinyl)phenoxy]-, hydrochloride, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14158-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[(Z)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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